molecular formula C13H20O3 B12514487 Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate CAS No. 812639-01-3

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate

Cat. No.: B12514487
CAS No.: 812639-01-3
M. Wt: 224.30 g/mol
InChI Key: MZYJONISEJANFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate is a synthetic organic compound featuring a cyclohexenyl core substituted with three methyl groups and a prop-1-en-2-yl carbonate ester functional group. This structure combines the steric and electronic effects of the trimethylcyclohexenyl moiety with the reactivity of a carbonate ester. Such compounds are often explored for applications in fragrance chemistry, polymer additives, or as intermediates in organic synthesis due to their hydrolytic stability and tunable lipophilicity .

Properties

CAS No.

812639-01-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

prop-1-en-2-yl (2,6,6-trimethylcyclohexen-1-yl) carbonate

InChI

InChI=1S/C13H20O3/c1-9(2)15-12(14)16-11-10(3)7-6-8-13(11,4)5/h1,6-8H2,2-5H3

InChI Key

MZYJONISEJANFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)OC(=O)OC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with prop-1-en-2-yl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural motifs with several related molecules:

Compound Name Functional Group Key Structural Features Potential Applications Reference
Target Compound Carbonate ester 2,6,6-Trimethylcyclohexenyl + prop-1-en-2-yl Fragrance pro-drugs, synthesis
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol Alcohol Cyclohexenyl methanol derivative Pharmaceuticals, fragrances
3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol Alcohol + conjugated diene Extended conjugation for UV stability Cosmetic additives
Vitamin A analog (2,6,6-trimethylcyclohex-1-en-1-yl derivatives) Aldehyde/retinoid Biologically active cyclohexenyl framework Nutritional supplements

Key Observations :

  • Functional Group Reactivity : The carbonate ester in the target compound offers greater hydrolytic stability compared to alcohols or aldehydes in analogs, making it suitable for controlled-release applications (e.g., pro-fragrances that release active scents upon hydrolysis) .

Stability and Reactivity

  • Hydrolytic Stability : The carbonate ester hydrolyzes under acidic or basic conditions to yield 2,6,6-trimethylcyclohex-1-en-1-ol and CO₂, a slower process compared to the oxidation of alcohol analogs to ketones or aldehydes .
  • Thermal Stability : The trimethylcyclohexenyl group provides steric protection, enhancing thermal stability relative to linear aliphatic carbonates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.